Cas no 1521993-17-8 (3-(1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid)

3-(1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid 化学的及び物理的性質
名前と識別子
-
- EN300-1835786
- 3-(1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid
- 1521993-17-8
-
- インチ: 1S/C6H9N3O2/c1-9-5(4-7-8-9)2-3-6(10)11/h4H,2-3H2,1H3,(H,10,11)
- InChIKey: YWATULHIRAAWLB-UHFFFAOYSA-N
- ほほえんだ: OC(CCC1=CN=NN1C)=O
計算された属性
- せいみつぶんしりょう: 155.069476538g/mol
- どういたいしつりょう: 155.069476538g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 11
- 回転可能化学結合数: 3
- 複雑さ: 151
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.5
- トポロジー分子極性表面積: 68Ų
3-(1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1835786-0.5g |
3-(1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid |
1521993-17-8 | 0.5g |
$1084.0 | 2023-06-03 | ||
Enamine | EN300-1835786-5.0g |
3-(1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid |
1521993-17-8 | 5g |
$3273.0 | 2023-06-03 | ||
Enamine | EN300-1835786-0.25g |
3-(1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid |
1521993-17-8 | 0.25g |
$1038.0 | 2023-06-03 | ||
Enamine | EN300-1835786-2.5g |
3-(1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid |
1521993-17-8 | 2.5g |
$2211.0 | 2023-06-03 | ||
Enamine | EN300-1835786-10.0g |
3-(1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid |
1521993-17-8 | 10g |
$4852.0 | 2023-06-03 | ||
Enamine | EN300-1835786-1.0g |
3-(1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid |
1521993-17-8 | 1g |
$1129.0 | 2023-06-03 | ||
Enamine | EN300-1835786-0.1g |
3-(1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid |
1521993-17-8 | 0.1g |
$993.0 | 2023-06-03 | ||
Enamine | EN300-1835786-0.05g |
3-(1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid |
1521993-17-8 | 0.05g |
$948.0 | 2023-06-03 |
3-(1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid 関連文献
-
Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224
-
Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
-
Yamin Shi,Jiarui Hu,Jian Chen,Yaxin Xu,Wantian Yang,Junnian Chen,Yunbin He Nanoscale Adv., 2020,2, 4822-4829
-
Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
-
R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
-
Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569
-
Sinan Kilic,Iuliia Boichenko,Carolin C. Lechner,Beat Fierz Chem. Sci., 2018,9, 3704-3709
-
Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459
Related Articles
-
バレニリン酸塩の新しい用途を発見する研究チームが発表しました バレニリン酸塩とは何か?その基本的な概要 バレニリン酸塩は、天然由来の化合物であるバレニリン酸の塩として知られています。バレニリン酸は、……May 20, 2025
-
バイルアックソーレン酸塩の新規合成法を開発 1. 研究の背景と重要性 バイルアックソーレン(Biloxasolen)は、近年注目を集める医薬品成分として、その抗がん特性や炎症抑制作用が研究されていま……May 21, 2025
-
化学生物医薬品の安全性と有効性を評価するための新しいアプローチ: イェーガンローの役割 はじめに 化学生物医薬品(以下、CBS、Chemical Biological Pharmaceutical)……May 21, 2025
-
リンゴ酸の新規薬剤開発、治療効果が認められる化学生物医薬分野 リンゴ酸の新規薬剤開発について リンゴ酸は、長年にわたって食品や工業製品として利用されてきた天然化合物です。しかし、近年ではその医療分野……May 21, 2025
-
アグノサイドによる新規化学生物医薬品の開発への応用化学生物医薬分野 近年、化学生物医学分野における研究は飛躍的に進歩しており、特にアグノサイド(agonist)を用いた新規医薬品の開発が大きな注目を……May 20, 2025
3-(1-methyl-1H-1,2,3-triazol-5-yl)propanoic acidに関する追加情報
Professional Introduction to 3-(1-methyl-1H-1,2,3-triazol-5-yl)propanoic Acid (CAS No. 1521993-17-8)
3-(1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its Chemical Abstracts Service Number (CAS No. 1521993-17-8), features a unique structural framework that combines a triazole ring with a propanoic acid moiety. The presence of the 1-methyl-1H-1,2,3-triazol-5-yl substituent imparts distinct chemical properties that make it a valuable intermediate in the synthesis of various bioactive molecules.
The triazole core is a well-studied heterocyclic structure known for its stability and versatility in medicinal chemistry. Its incorporation into the molecular scaffold of 3-(1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid enhances the compound's potential as a building block for more complex pharmacophores. Recent studies have highlighted the role of triazole derivatives in developing novel therapeutic agents, particularly those targeting infectious diseases and inflammatory conditions. The methyl group attached to the triazole ring further modulates the electronic and steric properties of the molecule, influencing its reactivity and interactions with biological targets.
One of the most compelling aspects of 3-(1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid is its utility in the synthesis of protease inhibitors, which are critical in treating a range of diseases, including HIV/AIDS and cancer. The propanoic acid moiety serves as a key pharmacophoric element that can be further functionalized to enhance binding affinity and selectivity. In recent years, there has been a surge in research focused on developing next-generation protease inhibitors with improved pharmacokinetic profiles. Compounds like 3-(1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid are being explored as potential candidates due to their unique structural features.
The synthetic pathways for 3-(1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid have been optimized to ensure high yield and purity, making it accessible for industrial-scale production. Advanced catalytic methods and green chemistry principles have been employed to minimize waste and energy consumption during synthesis. These advancements align with the growing emphasis on sustainable practices in pharmaceutical manufacturing. Additionally, computational modeling techniques have been utilized to predict the behavior of this compound in various chemical environments, aiding in the design of efficient synthetic routes.
In terms of biological activity, preliminary studies suggest that 3-(1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid exhibits promising interactions with certain enzymes and receptors. Its ability to modulate these interactions could lead to the development of new therapeutic strategies for neurological disorders and metabolic diseases. Furthermore, the compound's stability under various physiological conditions makes it an attractive candidate for formulation into drug delivery systems. Researchers are exploring its potential as an active ingredient in sustained-release formulations designed to enhance therapeutic efficacy.
The role of triazole derivatives in drug discovery continues to expand beyond their traditional applications. Modern pharmacological research has uncovered novel mechanisms by which these compounds can interact with biological targets at the molecular level. For instance, studies have demonstrated that certain triazole-based molecules can inhibit the activity of kinases involved in cancer progression. The structural flexibility of 3-(1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid allows for further derivatization, enabling chemists to fine-tune its properties for specific therapeutic applications.
The integration of computational chemistry into drug development has significantly accelerated the discovery process for compounds like 3-(1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid. High-throughput virtual screening techniques have been employed to identify potential lead compounds with desired biological activities. These computational approaches complement traditional experimental methods by providing rapid assessments of molecular interactions and predicting pharmacokinetic properties. As a result, researchers can prioritize promising candidates for further investigation more efficiently.
Future directions in the study of 3-(1-methyl-1H-1,2,3-triazol-5-yloxy)propanoic acid include exploring its role in combinatorial therapy regimens. By pairing this compound with other bioactive molecules, researchers aim to develop synergistic treatments that address multiple aspects of disease pathology simultaneously. Additionally, investigations into its potential as an antimicrobial agent are underway due to its structural similarity to known antifungal compounds. The versatility of this molecule makes it a valuable asset in the quest for novel therapeutic solutions.
In conclusion,CAS No.1521993−17−8 represents a significant advancement in pharmaceutical chemistry with its unique structural features and diverse applications. The combination of a triazole ring and propanoic acid moiety provides a versatile platform for drug discovery and development. As research continues to uncover new biological activities and synthetic methodologies,this compound is poised to play an increasingly important role in addressing global health challenges through innovative chemical solutions.
1521993-17-8 (3-(1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid) 関連製品
- 6823-83-2(Chloroquine Sulfate Monohydrate)
- 2229195-39-3(3-{imidazo1,2-apyridin-2-yl}-3-methylbutanoic acid)
- 1038595-51-5(4-bromo-2-(propan-2-yloxy)benzoic acid)
- 2411325-63-6((E)-N-Cyclopropyl-4-(dimethylamino)-N-[(1-phenylpyrazol-4-yl)methyl]but-2-enamide)
- 1039985-85-7(6-chloro-1-N-(propan-2-yl)benzene-1,2-diamine)
- 67092-21-1(2,5,6-Trichloroquinazoline)
- 1934514-72-3({2-methyl-4H,5H,6H,7H-pyrazolo1,5-apyrazin-3-yl}methanol)
- 2228744-51-0(1-(7-chloro-1,3-dioxaindan-5-yl)cyclopropan-1-ol)
- 1019024-50-0(3-(4-ethoxyphenyl)-3-oxopropanal)
- 560999-06-6(N-(2H-1,3-benzodioxol-5-yl)-2-(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxyacetamide)




